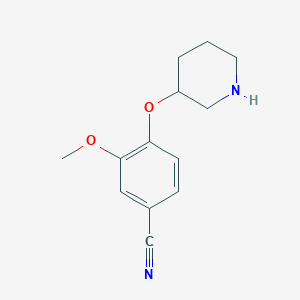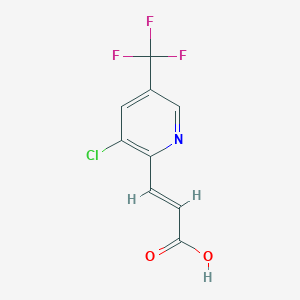
(2E)-3-(4-tert-Butylphenyl)-1-(furan-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(4-tert-Butylphenyl)-1-(furan-2-yl)prop-2-en-1-one, commonly known as TBFPF, is a synthetic organic compound with potential applications in a variety of scientific fields. TBFPF is a member of a family of compounds known as furans, which are characterized by the presence of a five-membered ring containing four carbon atoms and one oxygen atom. The compound was first synthesized in the early 2000s and has since been studied extensively for its potential applications in fields such as medicine, biochemistry, and pharmacology. TBFPF has been found to possess a variety of interesting properties and is of particular interest due to its ability to interact with proteins and enzymes in the body.
Wissenschaftliche Forschungsanwendungen
TBFPF has been studied extensively for its potential applications in a variety of scientific fields. In biochemistry and pharmacology, TBFPF has been found to possess a variety of interesting properties, such as its ability to interact with proteins and enzymes in the body. TBFPF has also been studied for its potential use as an antibacterial agent, as it has been found to have inhibitory effects on several bacterial species. Additionally, TBFPF has been studied for its potential use as an anti-inflammatory agent, as it has been found to have inhibitory effects on the production of pro-inflammatory cytokines.
Wirkmechanismus
The exact mechanism of action of TBFPF is not fully understood. However, it is believed that TBFPF interacts with proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. It has been found that TBFPF binds to certain proteins and enzymes, resulting in the inhibition of their activity. Additionally, TBFPF has been found to interact with certain receptors in the body, resulting in the inhibition of their activity.
Biochemical and Physiological Effects
TBFPF has been found to possess a variety of biochemical and physiological effects. In biochemistry, TBFPF has been found to interact with proteins and enzymes in the body, resulting in the inhibition of their activity. Additionally, TBFPF has been found to interact with certain receptors in the body, resulting in the inhibition of their activity. In terms of physiological effects, TBFPF has been found to possess anti-inflammatory and antibacterial properties, as well as the potential to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of TBFPF in laboratory experiments offers a number of advantages. Firstly, TBFPF is relatively easy to synthesize, making it a convenient and cost-effective option for laboratory experiments. Additionally, TBFPF is relatively stable and has a long shelf life, making it a suitable option for long-term experiments. However, there are also some limitations to the use of TBFPF in laboratory experiments. For example, TBFPF is a relatively new compound, and thus its effects on the body are not yet fully understood. Additionally, TBFPF is a relatively expensive compound, making it a less cost-effective option for laboratory experiments.
Zukünftige Richtungen
The potential future directions for TBFPF are numerous. Firstly, further research is needed to better understand the biochemical and physiological effects of TBFPF and its potential applications in medicine and pharmacology. Additionally, further research is needed to better understand the mechanism of action of TBFPF and its potential interactions with proteins and enzymes in the body. Furthermore, further research is needed to explore the potential use of TBFPF as an antibacterial and anti-inflammatory agent. Finally, further research is needed to explore the potential use of TBFPF in the synthesis of other compounds.
Synthesemethoden
TBFPF is synthesized through a process known as the Grignard reaction. This reaction involves the use of a Grignard reagent, which is a magnesium-based compound, and a halogenated organic compound. The Grignard reagent and the halogenated organic compound are combined in a solvent in the presence of a base. This reaction results in the formation of an alkyl halide, which can then be used in the synthesis of TBFPF. The Grignard reaction is a relatively simple and efficient method for the synthesis of TBFPF, and can be used in both laboratory and industrial settings.
Eigenschaften
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)14-9-6-13(7-10-14)8-11-15(18)16-5-4-12-19-16/h4-12H,1-3H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDTTZQVNLUVFY-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331701.png)








